molecular formula C13H19N3O4S B153486 tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 259809-79-5

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No. B153486
M. Wt: 313.37 g/mol
InChI Key: XJOLEDYHJUZKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemical entity that belongs to the class of organic compounds known as pyrido[4,3-d]pyrimidines. These compounds are characterized by a pyrimidine ring fused to a pyridine ring. The tert-butyl group is a common protecting group in organic synthesis, and the methylsulfonyl moiety suggests potential biological activity or utility in further chemical transformations.

Synthesis Analysis

The synthesis of related tert-butyl substituted pyridine derivatives has been explored in various studies. For instance, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles, indicating that tert-butyl groups can be involved in oxidative reactions . Another study describes the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which involves a palladium-catalyzed reaction followed by a Diels-Alder reaction, showcasing the versatility of tert-butyl pyridine derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyridine derivatives has been characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography . For example, the crystal and molecular structure of a related compound was stabilized by intramolecular hydrogen bonds, which is a common feature that can influence the reactivity and physical properties of such molecules .

Chemical Reactions Analysis

The tert-butyl group in pyridine derivatives can undergo various chemical reactions. For example, the vinyl derivative synthesized in one study was further reacted with maleic anhydride and underwent subsequent electrophilic and nucleophilic reactions, as well as reduction and oxidation of its functional groups . This indicates that tert-butyl pyridine derivatives can participate in a wide range of chemical transformations, which could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyridine derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds can affect their thermal stability and solubility . Additionally, the tert-butyl group can impart steric bulk, which may influence the compound's reactivity and interaction with other molecules. The specific properties of tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate would need to be determined experimentally, but insights can be gained from the analysis of related compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

One area of focus has been the synthesis and chemical transformations of related pyridine and pyrimidine derivatives, providing a foundation for developing novel compounds with potential biological activity. For instance, research has demonstrated the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, offering insights into the formation of N-substituted 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine derivatives through reactions with electrophiles, highlighting the versatility of pyridine derivatives in chemical synthesis (Moskalenko & Boev, 2014).

Structural and Molecular Analysis

Structural and molecular analysis of compounds structurally similar to tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been conducted. For example, studies on the synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have provided valuable information on the molecular structure and stability of these compounds, revealing the importance of intramolecular hydrogen bonding (Çolak et al., 2021).

Potential Biological Activity

Research into the interaction and cyclization of pyrimidine derivatives, including studies on diazotization and formylation of pyrazolo[5,1-c][1,2,4]triazines, has hinted at the potential for synthesizing compounds with biological activity. These studies explore the chemical reactions and modifications that lead to new derivatives, laying the groundwork for future investigations into their biological applications (Mironovich & Shcherbinin, 2014).

Future Directions

The future directions for research on this compound could include further exploration of its potential medicinal applications, particularly given the interest in similar compounds for their anticancer potential and enzymatic inhibitory activity .

properties

IUPAC Name

tert-butyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-10-9(8-16)7-14-11(15-10)21(4,18)19/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLEDYHJUZKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627671
Record name tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate

CAS RN

259809-79-5
Record name 1,1-Dimethylethyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259809-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-(tert-butoxycarbonyl)-2-methylthio-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (2.20 g) in methylene chloride (80 ml) was added metachloroperbenzoic acid (3.37 g). After stirring for 4 hours, a 10% aqueous solution (100 ml) of sodium thiosulfate and a saturated aqueous solution (100 ml) of sodium bicarbonate were added to the reaction mixture and the mixture was separated into layers. The water layer was extracted with methylene chloride (2×50 ml). The organic layers were combined, dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column (methylene chloride:acetone=20:1→10:1), whereby the title compound (2.34 g) was obtained as a colorless solid.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.